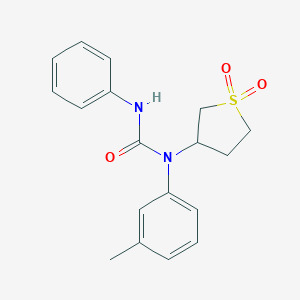![molecular formula C16H19N3O3S B258955 2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B258955.png)
2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide, also known as Methylsulfonylmethane (MSM), is a naturally occurring compound found in animals, plants, and humans. It is a white, crystalline powder that is soluble in water and has a slightly bitter taste. MSM has been used for various medical purposes, including pain relief, anti-inflammatory, and skin care.
Wirkmechanismus
The exact mechanism of action of MSM is not fully understood. It is believed that MSM exerts its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and prostaglandins. MSM may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
MSM has been found to have a low toxicity profile and is generally well-tolerated. Studies have shown that MSM can improve joint mobility and reduce pain and stiffness in arthritis patients. MSM has also been found to improve skin health by reducing wrinkles, improving skin elasticity and hydration, and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MSM is a relatively safe and inexpensive compound that can be easily synthesized in the laboratory. However, its solubility in water can make it difficult to work with, and its low melting point can make it prone to decomposition.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding MSM. These include:
1. Further exploration of the mechanism of action of MSM and its effects on different cell types and tissues.
2. Investigation of the potential use of MSM in the treatment of other medical conditions, such as cancer and diabetes.
3. Development of new methods for synthesizing and purifying MSM to improve its efficacy and safety.
4. Exploration of the potential use of MSM in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
MSM can be synthesized through different methods, including the reaction of dimethyl sulfoxide (DMSO) with hydrogen peroxide and sodium hydroxide, or the reaction of DMSO with hydrogen sulfide gas and sodium hydroxide. The purity of MSM can be improved through recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
MSM has been researched for its potential therapeutic effects on various medical conditions, including arthritis, inflammation, and skin disorders. Studies have shown that MSM has anti-inflammatory properties and can reduce pain and swelling in arthritis patients. MSM has also been found to improve skin health by reducing wrinkles, improving skin elasticity and hydration, and reducing inflammation.
Eigenschaften
Produktname |
2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide |
|---|---|
Molekularformel |
C16H19N3O3S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H19N3O3S/c1-13-3-5-15(6-4-13)19(23(2,21)22)12-16(20)18-11-14-7-9-17-10-8-14/h3-10H,11-12H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
SKDFIOGACUNWTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



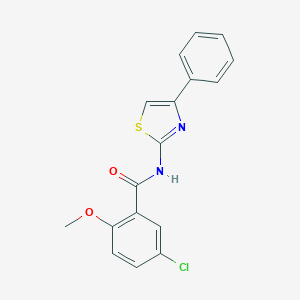
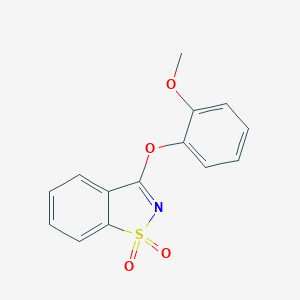
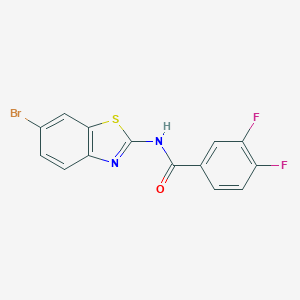
![2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B258879.png)
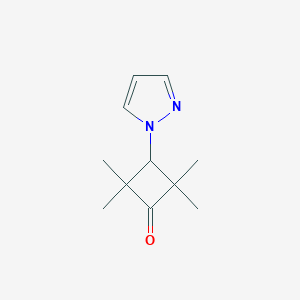
![3-(4-Methylphenyl)-2-[(4-methylquinolin-2-yl)methyl]-3-oxopropanenitrile](/img/structure/B258882.png)
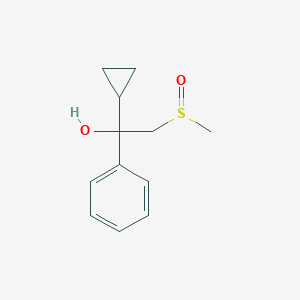
![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258888.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)
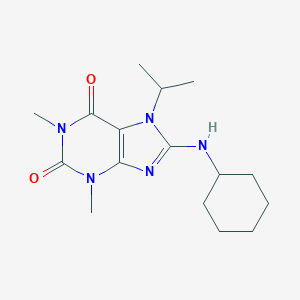
![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)
